BML283

PKM2 activation potency allosteric activator SAR cancer metabolism probe

BML283 is the first-in-class N,N′-diarylsulfonamide PKM2 allosteric activator (J Med Chem 2010), offering a chemotype distinct from TEPP-46 and DASA-58. With zero hydrogen-bond donors, lower TPSA (103 Ų), and a 4-methoxybenzene substituent, it eliminates the primary aniline liabilities of earlier probes. Its intermediate potency (AC₅₀ 111 nM) and near-full efficacy (92% of FBP) make it the optimal reference compound for diarylsulfonamide SAR campaigns. Validated across luminescent and LDH-coupled orthogonal assays (7+ PubChem bioassays). ≥98% purity ensures inter-lot reproducibility for metabolic flux studies.

Molecular Formula C19H22N2O7S2
Molecular Weight 454.5 g/mol
Cat. No. B1663785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML283
Synonyms1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-4-(4-methoxy-benzenesulfonyl)-piperazine
Molecular FormulaC19H22N2O7S2
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H22N2O7S2/c1-26-15-2-4-16(5-3-15)29(22,23)20-8-10-21(11-9-20)30(24,25)17-6-7-18-19(14-17)28-13-12-27-18/h2-7,14H,8-13H2,1H3
InChIKeyHMGDKYUJSFVHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BML283 (ML083) – Selective PKM2 Activator for Cancer Metabolism Research & Procurement


BML283 (also designated ML083, CID-650361; CAS 562867-96-3) is a synthetic small molecule belonging to the N,N′-diarylsulfonamide chemotype that functions as a highly specific allosteric activator of the tumor-associated M2 isoform of human pyruvate kinase (PKM2) [1]. In a luminescent pyruvate kinase–luciferase coupled assay, BML283 activates recombinant human PKM2 with an AC₅₀ of 111 nM and a maximum activation response of 92% relative to the endogenous allosteric activator fructose-1,6-bisphosphate (FBP) [1]. The compound operates by decreasing the Kₘ for phosphoenolpyruvate (PEP) and attenuating cooperative PEP binding, a mechanism kinetically analogous to FBP [2]. BML283 exhibits selectivity for PKM2 over the PKM1, PKR, and PKL isoforms, making it a well-characterized chemical probe for interrogating the Warburg effect and tumor-specific glycolytic regulation [1][2].

Why Generic Substitution of BML283 with Other PKM2 Activators Fails for Rigorous Research


Although several PKM2 activators are commercially available—including TEPP-46 (ML265), DASA-58 (ML203), and later-generation analogs from the diarylsulfonamide series—these compounds cannot be assumed interchangeable with BML283 for precise experimental work [1][2]. Within the diarylsulfonamide series itself, subtle aryl substitution changes produce AC₅₀ values spanning from 26 nM to >10 µM, and maximum activation responses range from 39% to 138% of the FBP reference, all measured under identical assay conditions [1]. Furthermore, compounds from different chemotypes (e.g., TEPP-46 with its thieno-pyrrolo-pyridazinone core versus BML283 with its bis-sulfonamide piperazine scaffold) exhibit distinct physicochemical profiles, differing in molecular weight, topological polar surface area, hydrogen-bond donor count, and cLogP [1][2][3]. These differences translate into divergent pharmacokinetic behaviors, solubility characteristics, and potentially off-target interaction profiles—meaning that experimental results obtained with one PKM2 activator cannot be automatically extrapolated to another [1].

BML283 Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decisions


AC₅₀ Potency and Maximum Activation Efficacy: Direct In-Series Comparison from a Single Published Study

BML283 (compound 2 in the Boxer et al. series) exhibits an AC₅₀ of 111 nM with a maximum activation response of 92% relative to FBP in the primary luminescent pyruvate kinase–luciferase coupled assay [1]. Within the same study, structurally related diarylsulfonamide analogs were profiled under identical assay conditions: analog 10 (2,6-difluorobenzene substitution) achieved an AC₅₀ of 65 nM with 94% maximum response, analog 12 (2,6-difluoro-4-methoxybenzene) reached AC₅₀ = 28 nM with 92% maximum response, and analog 3 (symmetric 2,3-dihydrobenzo[b][1,4]dioxine substitution) showed reduced potency at AC₅₀ = 270 nM with 90% maximum response [1]. BML283 thus occupies a defined intermediate potency position within this chemotype series while maintaining full activation efficacy comparable to the most potent analogs [1]. In the orthogonal LDH-coupled secondary assay, BML283 displayed lower apparent potency (AC₅₀ ≈ 750 nM) but higher efficacy (150% maximum response), illustrating that its measured potency is assay-format dependent—a consideration for experimental design [1].

PKM2 activation potency allosteric activator SAR cancer metabolism probe

Isoform Selectivity: Class-Wide PKM2 Specificity with Quantitative Differences from TEPP-46

All members of the N,N′-diarylsulfonamide chemotype, including BML283, were found to be completely inactive against the PKM1 isoform in both the luciferase-coupled and LDH-coupled assay formats [1]. This loss of activity against PKM1 is consistent with the lack of an allosteric regulatory site in this constitutively active isoform [1]. Activity against PKR and PKL isoforms varied across individual analogs but generally produced maximum activation responses below 30% at compound concentrations up to 57 μM [1]. For comparison, TEPP-46 (ML265), a structurally unrelated PKM2 activator from the thieno-pyrrolo-pyridazinone class, has been reported with an AC₅₀ of 92 nM for PKM2 and demonstrable >100-fold selectivity over PKM1, PKR, and PKL . DASA-58 (ML203), which shares the bis-sulfonamide piperazine core with BML283 but incorporates a 3-aniline substituent, has an AC₅₀ of 38 nM for PKM2 and also exhibits selectivity over the other isoforms [2]. The selectivity of BML283 for PKM2 over PKM1 is qualitative (inactive vs. active), while selectivity over PKR and PKL is semi-quantitative (<30% max response at 57 μM) [1].

isoform selectivity PKM1 PKR PKL off-target profiling

Chemical Scaffold and Physicochemical Differentiation: Bis-Sulfonamide Piperazine Core vs. Competing Chemotypes

BML283 is built on a piperazine core bearing two sulfonamide-linked aryl groups: a 4-methoxybenzene ring and a 2,3-dihydrobenzo[b][1,4]dioxine heterocycle, yielding a molecular weight of 454.52 Da, a calculated XLogP of 1.4, a topological polar surface area (TPSA) of 103 Ų, zero hydrogen-bond donors, and 9 hydrogen-bond acceptors [1][2]. In contrast, TEPP-46 (ML265) possesses a distinct thieno[3,2-b]pyrrole-pyridazinone tricyclic scaffold with a molecular weight of 372.46 Da, XLogP of 0.85, TPSA of 130.36 Ų, one hydrogen-bond donor (primary aniline NH₂), and four hydrogen-bond acceptors [3]. DASA-58 (ML203), while also a bis-sulfonamide piperazine, incorporates a 3-aniline substituent (instead of BML283's 4-methoxybenzene), resulting in MW 453.53 Da, XLogP 0.69, TPSA 136 Ų, and one hydrogen-bond donor [4]. BML283's lack of hydrogen-bond donors and intermediate TPSA may confer distinct membrane permeability and pharmacokinetic properties relative to the aniline-containing analogs [1][4].

chemical scaffold comparison physicochemical properties drug-likeness chemotype differentiation

Solubility and Formulation Characteristics: DMSO Solubility Benchmarking vs. In-Class Analogs

BML283 is reported to be soluble in DMSO at a concentration of 12 mg/mL (~26.4 mM) when stored as supplied at room temperature . The NIH probe report confirms solubility at 10 mM in DMSO and notes that aqueous buffer solubility has not been formally determined for this compound [1]. Within the same diarylsulfonamide series, later-generation solubility-optimized analogs achieved measurable aqueous kinetic solubility: compound 58 (3-aniline substitution on a 1,4-diazepane core) demonstrated aqueous solubility of 51.2 μg/mL (29 μM), while the parent piperazine analogs (compounds 10, 54, 55, 56) generally showed aqueous solubility below detectable limits (<0.4–7.3 μg/mL) [2]. By comparison, DASA-58 is reported to be soluble in DMSO up to 100 mM, indicating higher organic solvent tolerance . TEPP-46 is routinely formulated in DMSO for in vitro use, with typical stock concentrations of 10–50 mM .

compound solubility formulation DMSO solubility aqueous solubility

Provenance and Probe Characterization Pedigree: First-in-Class NIH Molecular Libraries Probe Status

BML283 (ML083) is one of two original probe compounds (alongside ML082, CID-654376) nominated by the NIH Molecular Libraries Probe Production Centers Network (MLPCN) as highly specific allosteric activators of tumor-associated PKM2 [1]. The probe characterization includes a complete synthetic route, ¹H NMR and HRMS structural verification, and full profiling in primary (qHTS), confirmatory, and selectivity assays against all four human pyruvate kinase isoforms, with data deposited in PubChem (AIDs 1631, 1634, 1540–1543, 1780–1782) [1]. The discovery and optimization campaign was published in the Journal of Medicinal Chemistry (2010), which has accumulated over 200 citations [2]. In contrast, TEPP-46 (ML265) was reported later in a distinct chemical series and characterized primarily in the context of in vivo xenograft models [3]. DASA-58 emerged from a separate optimization effort [4]. BML283's status as a first-in-class, publicly funded probe with comprehensive assay characterization and unrestricted availability provides a level of documentation rigor that is valuable for reproducibility-focused research [1][2].

chemical probe validation NIH MLP program probe compound publication pedigree

Best-Fit Research and Industrial Application Scenarios for BML283 Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Reference Compound for Diarylsulfonamide PKM2 Activator Optimization

BML283 serves as the optimal reference compound for medicinal chemistry campaigns expanding the N,N′-diarylsulfonamide chemotype. Its intermediate potency (AC₅₀ = 111 nM) and full activation efficacy (92% of FBP) provide a balanced benchmark against which new analogs can be compared directly using the published luminescent assay protocol, with compound 12 (AC₅₀ = 28 nM) and compound 3 (AC₅₀ = 270 nM) defining the potency range within the same experimental system [1]. The complete synthetic scheme and spectroscopic characterization available in the primary literature enable laboratories to independently synthesize or verify the compound's identity [1][2].

Metabolic Reprogramming Studies Requiring a Chemically Distinct PKM2 Activator Without Aniline Functionality

For cancer metabolism studies where the presence of a primary aniline NH₂ group (present in DASA-58 and TEPP-46) may confound interpretation through off-target interactions or metabolic liability, BML283—which contains no hydrogen-bond donor and a 4-methoxybenzene substituent in place of the aniline—offers a chemically distinct activation mechanism [1][2]. BML283's zero HBD count and lower TPSA (103 Ų) relative to DASA-58 (136 Ų) and TEPP-46 (130 Ų) may further provide differentiated cell permeability characteristics [1][2].

Control Compound for Cross-Validation of PKM2 Activator Chemotype Effects in the Warburg Effect Literature

As the first-in-class small-molecule PKM2 activator documented in the peer-reviewed literature (J Med Chem 2010), BML283 provides a historical reference point for comparing results obtained with later-generation activators such as TEPP-46 and DASA-58 [1]. Using BML283 alongside a structurally unrelated activator (e.g., TEPP-46) enables researchers to distinguish chemotype-specific effects from PKM2 activation-dependent phenotypes, a critical control when interpreting metabolic flux or proliferation data [1][2].

In Vitro PKM2 Activation Assay Development and Validation Using a Well-Characterized Probe

BML283's activity has been validated in two orthogonal assay formats (luminescent luciferase-coupled and fluorescent LDH-coupled) with full concentration-response characterization across 7+ PubChem bioassays [1]. Laboratories developing new PKM2 activity assays can use BML283 as a calibration standard, leveraging its documented AC₅₀ shift between assay formats (111 nM in luminescent vs. ~750 nM in LDH-coupled) as a diagnostic for assay fidelity [1]. The compound's commercial availability from multiple vendors at ≥98% purity (by TLC) supports routine procurement for this purpose [2].

Quote Request

Request a Quote for BML283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.